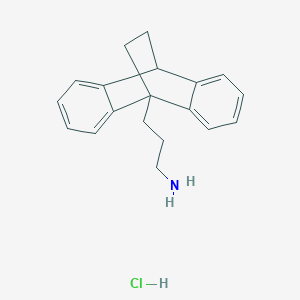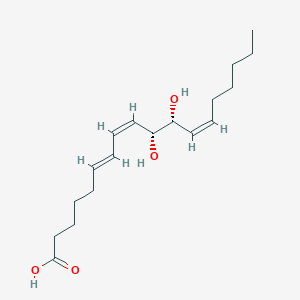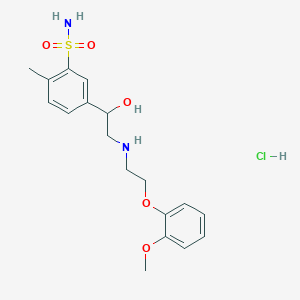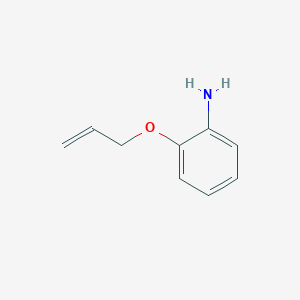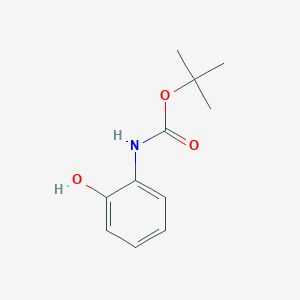
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate, also known as MTS-Pho, is a phospholipid derivative that has been widely used in scientific research as a tool for studying membrane protein structure, function, and dynamics. This compound is a zwitterionic lipid that contains a positively charged thiazolium group and a negatively charged phosphate group, which provides it with unique properties that make it an ideal probe for studying membrane proteins.
Mechanism Of Action
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate works by binding to the hydrophobic regions of the membrane protein, which allows it to insert into the membrane and interact with the protein. This interaction can induce conformational changes in the protein, which can be detected using a variety of techniques, including fluorescence spectroscopy, NMR spectroscopy, and X-ray crystallography.
Biochemical And Physiological Effects
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate has been shown to have a number of biochemical and physiological effects on membrane proteins. It can alter the activity of ion channels and transporters, as well as the binding of ligands to receptors. 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate can also affect the stability and folding of membrane proteins, as well as their interactions with other proteins and lipids.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate in lab experiments is its ability to selectively label membrane proteins. It can also be used to study the dynamics of membrane proteins, as well as their interactions with other proteins and lipids. However, one of the main limitations of using 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are a number of future directions for research on 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate. One area of research is the development of new synthetic methods for producing 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate, which could improve its solubility and make it easier to work with in experimental conditions. Another area of research is the development of new applications for 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate, such as its use in drug discovery or in the study of membrane protein dynamics in vivo. Finally, there is a need for further research on the biochemical and physiological effects of 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate on membrane proteins, as well as its potential use in clinical applications.
Synthesis Methods
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of a thiazolium salt with a phospholipid, while enzymatic synthesis involves the use of phospholipase D to catalyze the reaction between a thiazolium salt and a phosphatidylcholine.
Scientific Research Applications
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate has been used extensively in scientific research as a tool for studying membrane protein structure, function, and dynamics. It has been used to study a wide range of membrane proteins, including ion channels, transporters, and receptors. 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate has been used to study the interaction of membrane proteins with lipids, as well as their interactions with other proteins and ligands.
properties
CAS RN |
114177-02-5 |
|---|---|
Product Name |
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate |
Molecular Formula |
C27H52NO6PS |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate |
InChI |
InChI=1S/C27H52NO6PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-24-27(31-2)25-34-35(29,30)33-22-19-28-20-23-36-26-28/h20,23,26-27H,3-19,21-22,24-25H2,1-2H3 |
InChI Key |
AHJGHSUICRIMHK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC |
synonyms |
SRI 63-154 SRI 63154 SRI-63-154 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



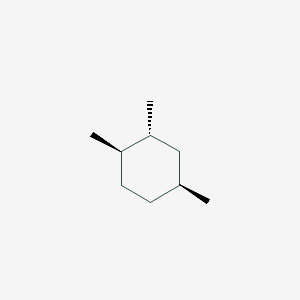
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
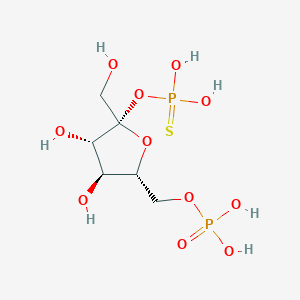
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

